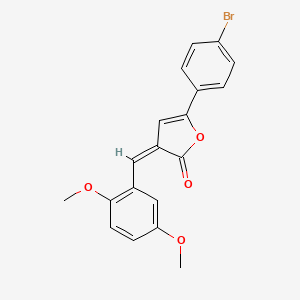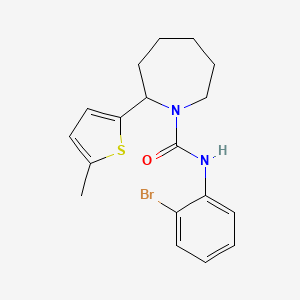
5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as CMET, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMET has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exerts its biological activities through the regulation of various signaling pathways. 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to activate the adenosine monophosphate-activated protein kinase pathway, which plays a role in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases such as cancer, diabetes, and cardiovascular diseases. 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may have implications for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its ability to inhibit inflammation and oxidative stress, which are common features of many diseases. 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess anticancer properties, which may have implications for cancer therapy. However, one of the limitations of using 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One area of research is the identification of the specific signaling pathways that are regulated by 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. Another area of research is the development of more effective formulations of 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in various diseases.
Métodos De Síntesis
The synthesis of 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 5-chloro-2-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. This reaction produces 5-(5-chloro-2-methoxybenzylidene)-2,4-dimethyl-1,3-thiazolidine-2,4-dione, which is then reacted with thiourea in the presence of sodium hydroxide to produce 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one.
Aplicaciones Científicas De Investigación
5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been found to possess antioxidant properties and has been shown to scavenge free radicals and reduce oxidative stress. Additionally, 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential anticancer properties and has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
(5Z)-5-[(5-chloro-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S2/c1-3-15-12(16)11(19-13(15)18)7-8-6-9(14)4-5-10(8)17-2/h4-7H,3H2,1-2H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLNYDPQVPFHPR-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(3-chlorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5133590.png)
![1-(5-chloro-2-methylphenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5133600.png)
![4-({[3-(ethoxycarbonyl)-4-methyl-5-phenyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B5133603.png)
![2,4-di-tert-butyl-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5133612.png)
![methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5133617.png)

![2-phenyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5133640.png)


![N-(4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide hydrobromide](/img/structure/B5133663.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5133665.png)
![ethyl 6-methyl-4-[5-(3-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5133673.png)

![4-[5-(2-tert-butylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5133690.png)